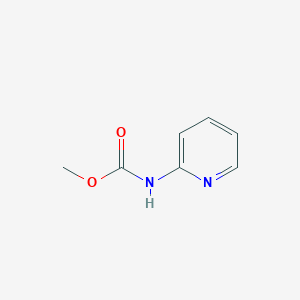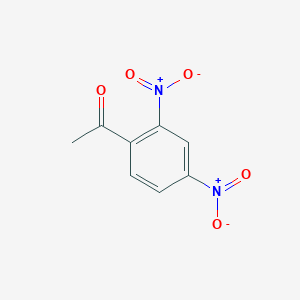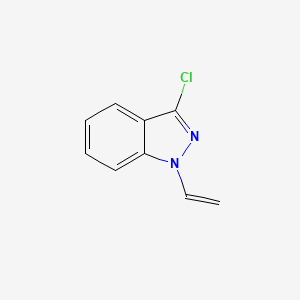
Methyl pyridin-2-ylcarbamate
Descripción general
Descripción
Methyl pyridin-2-ylcarbamate is an organic compound that belongs to the class of carbamates. It features a carbamoyl group linked to a pyridine ring, which imparts unique chemical and biological properties to the molecule. This compound is of significant interest in various fields, including medicinal chemistry and materials science, due to its versatile applications and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl pyridin-2-ylcarbamate can be achieved through several methods:
Reaction of Amines and Alcohols with Phosgene and Its Equivalents: This classical approach involves the reaction of pyridin-2-ylamine with methyl chloroformate in the presence of a base.
Reaction of Amines with Organic Isocyanates: Pyridin-2-ylamine can react with methyl isocyanate to form this compound.
Carbonylation with Carbon Oxides and Their Equivalents: This method uses carbon oxides or metal carbonyls to introduce the carbamoyl group.
Metal-Catalyzed C–N Cross-Coupling Reactions: Transition metal catalysts, such as palladium or copper, facilitate the coupling of pyridin-2-ylamine with methyl carbamate.
Rearrangements (Hoffmann, Curtius, Lossen): These rearrangements involve the conversion of amides to carbamates in the presence of an amine or an alcohol.
Industrial Production Methods
Industrial production of this compound typically employs scalable and cost-effective methods, such as the reaction of pyridin-2-ylamine with methyl chloroformate or methyl isocyanate under controlled conditions. These methods ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl pyridin-2-ylcarbamate undergoes various chemical reactions, including:
Reduction: Reduction of the carbamate group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Methyl pyridin-2-ylcarbamate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl pyridin-2-ylcarbamate involves its interaction with specific molecular targets. For example, as a PI3Kα inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting the signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for cancer therapy.
Comparación Con Compuestos Similares
Methyl pyridin-2-ylcarbamate can be compared with other pyridine-substituted carbamates and ureas:
Pyridin-2-ylcarbamate: Similar structure but without the methyl group, leading to different reactivity and biological activity.
Quinolin-2-ylcarbamate: Contains a quinoline ring instead of a pyridine ring, resulting in distinct chemical properties and applications.
Phenylcarbamate: Features a phenyl group instead of a pyridine ring, which affects its solubility and biological activity.
These comparisons highlight the unique properties of this compound, such as its specific interactions with molecular targets and its versatile applications in various fields.
Propiedades
IUPAC Name |
methyl N-pyridin-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)9-6-4-2-3-5-8-6/h2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVGBKYKRAHUNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283975 | |
| Record name | Methyl pyridin-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80283975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6269-23-4 | |
| Record name | NSC34628 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl pyridin-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80283975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















